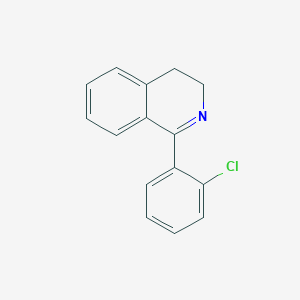

1-(2-Chlorophenyl)-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPVNYPJOQKPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440798 | |

| Record name | 1-(2-chlorophenyl)-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174784-50-0 | |

| Record name | 1-(2-chlorophenyl)-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1 2 Chlorophenyl 3,4 Dihydroisoquinoline

Functional Group Interconversions and Modifications on the Dihydroisoquinoline Core

The dihydroisoquinoline scaffold of 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline can undergo several modifications, primarily involving substitution on the fused benzene (B151609) ring. The presence of the 2-chlorophenyl substituent at the C1 position also allows for electrophilic substitution reactions, where additional functional groups can be introduced onto that aromatic ring. evitachem.com

A key example of functional group interconversion on the dihydroisoquinoline core itself is nucleophilic aromatic substitution. While not documented for the title compound specifically, studies on analogous structures demonstrate this reactivity. For instance, 8-fluoro-3,4-dihydroisoquinoline (B12937770) undergoes a fluorine-amine exchange reaction. This transformation provides access to 8-amino-3,4-dihydroisoquinolines, which serve as precursors for more complex substituted tetrahydroisoquinolines. mdpi.com This highlights the potential for modifying the carbocyclic portion of the dihydroisoquinoline system to introduce diverse functionalities.

| Transformation Type | Description | Example on Analogous Compound | Reference |

| Nucleophilic Aromatic Substitution | Replacement of a leaving group (e.g., fluorine) on the benzene ring of the dihydroisoquinoline core with a nucleophile (e.g., an amine). | Fluorine-amine exchange on 8-fluoro-3,4-dihydroisoquinoline. | mdpi.com |

| Electrophilic Aromatic Substitution | Introduction of functional groups onto the 2-chlorophenyl ring at the C1 position. | General reactivity noted for the chlorophenyl group. | evitachem.com |

Derivatization Strategies at C1, C3, and C4 Positions of the Ring System

The structure of this compound offers multiple sites for derivatization, enabling the synthesis of a wide array of analogs. The most reactive site for derivatization is the C1 carbon of the imine bond.

C1 Position: The electrophilic carbon of the C=N double bond is susceptible to attack by various nucleophiles.

Addition of Organometallic Reagents: Alkyl and phenyl lithium reagents can add across the imine bond. mdpi.com This reaction, typically followed by reduction, leads to the formation of 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines.

Phosphinylation: In a reaction catalyzed by chiral phosphoric acid, diarylphosphine oxides can be added to the C1 position of 3,4-dihydroisoquinolines. This enantioselective method allows for the synthesis of chiral α-amino diarylphosphine oxides. researchgate.net

C3 Position: While direct derivatization at C3 is less common, analogs with substitution at this position can be synthesized. For example, 1-(2-chlorophenyl)-3-isopropyl-3,4-dihydroisoquinoline has been prepared through the Bischler–Napieralski reaction using an appropriately substituted amide precursor. mdpi.com This demonstrates that substituents can be incorporated at the C3 position during the synthesis of the ring system.

C4 Position: Derivatization at the C4 position of the 3,4-dihydroisoquinoline (B110456) ring system is not extensively documented in the literature for this specific compound. Routes to C4-substituted isoquinolines often involve the preparation and activation of isoquinolin-1(2H)-ones as intermediates. organic-chemistry.org

| Position | Derivatization Strategy | Reagents/Conditions | Product Type | Reference |

| C1 | Addition of Organolithiums | R-Li (e.g., MeLi, PhLi) | 1-Substituted Tetrahydroisoquinolines | mdpi.com |

| C1 | Enantioselective Phosphinylation | Diarylphosphine oxides, Chiral Phosphoric Acid Catalyst | Chiral α-Amino Diarylphosphine Oxides | researchgate.net |

| C3 | Introduction via Synthesis | Bischler–Napieralski reaction of a C2-substituted N-(2-phenylethyl)amide | C3-Substituted Dihydroisoquinolines | mdpi.com |

Reactivity of the Imine Moiety within the Dihydroisoquinoline Structure

The imine (C=N) moiety is the most reactive functional group within the this compound structure. It behaves as both a base and an electrophile, and its reactivity is central to many of the compound's chemical transformations.

Basicity and Iminium Ion Formation: Like other imines, the nitrogen atom is mildly basic and can be protonated by acids to form an iminium salt. wikipedia.orgmasterorganicchemistry.com This protonation increases the electrophilicity of the C1 carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Addition: The C=N bond readily undergoes nucleophilic addition. As discussed in section 3.2, strong nucleophiles like organolithium reagents and phosphine (B1218219) oxides can add to the C1 position. mdpi.comresearchgate.net

Reduction to Amine: The most common reaction of the imine moiety is its reduction to a secondary amine, converting the 3,4-dihydroisoquinoline system to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). This is discussed in detail in section 3.4.

Hydrolysis: Under aqueous acidic conditions, the imine can be hydrolyzed back to the corresponding amine and carbonyl precursors. masterorganicchemistry.com This reaction is the reverse of imine formation.

The reactivity of the imine is crucial for the synthesis of a variety of related heterocyclic systems, particularly the fully reduced tetrahydroisoquinolines. nih.gov

Oxidative and Reductive Transformations to Related Isoquinoline (B145761) and Tetrahydroisoquinoline Systems

The dihydroisoquinoline core can be readily converted to either the fully reduced tetrahydroisoquinoline or the fully oxidized (aromatic) isoquinoline system.

Reductive Transformations: The reduction of the imine bond in this compound yields the corresponding 1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline. This is a common and synthetically important transformation. evitachem.com

Catalytic Hydrogenation: This method is widely used for the reduction of the C=N bond. nih.gov

Hydride Reducing Agents: Reagents such as sodium borohydride (B1222165) (NaBH4) are effective for reducing the dihydroisoquinoline to the tetrahydroisoquinoline. nih.govresearchgate.net

Enantioselective Reduction: A significant area of research involves the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are important building blocks for alkaloids and other biologically active molecules. This can be achieved using chiral catalysts or chiral hydride reducing agents. nih.gov

Oxidative Transformations: Dehydrogenation of the dihydroisoquinoline ring leads to the formation of the aromatic isoquinoline system.

Catalytic Dehydrogenation: Conventional methods, such as catalytic dehydrogenation, can be used to aromatize the ring. shahucollegelatur.org.in

Chemical Oxidation: Various oxidizing agents can effect the transformation. Air oxidation in the presence of a base (KOH/DMSO) or the use of iodine have been shown to convert 3,4-dihydroisoquinolines to their aromatic isoquinoline counterparts. capes.gov.br Microwave-assisted oxidation is also an effective method. organic-chemistry.org In some cases, oxidation can lead to the formation of 3-arylisoquinolin-1-(2H)-ones. capes.gov.br Conversely, the oxidation of 1,2,3,4-tetrahydroisoquinolines using systems like copper(II) chloride and molecular oxygen can yield 3,4-dihydroisoquinolines. clockss.org

| Transformation | Reaction Type | Reagents/Conditions | Product System | Reference |

| Reduction | Hydride Reduction | NaBH4 | 1,2,3,4-Tetrahydroisoquinoline | nih.govresearchgate.net |

| Reduction | Catalytic Hydrogenation | H2, Catalyst | 1,2,3,4-Tetrahydroisoquinoline | nih.gov |

| Oxidation | Dehydrogenation | I2/NaOAc or Air/KOH/DMSO | Isoquinoline (aromatic) | capes.gov.br |

| Oxidation | Dehydrogenation | Catalytic Dehydrogenation | Isoquinoline (aromatic) | shahucollegelatur.org.in |

Spectroscopic and Structural Elucidation of 1 2 Chlorophenyl 3,4 Dihydroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, a detailed portrait of the molecule's connectivity can be assembled.

The ¹H NMR spectrum of 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline provides precise information about the electronic environment of each proton. The aromatic region of the spectrum is expected to show complex multiplets corresponding to the eight protons of the two benzene (B151609) rings. Protons on the 2-chlorophenyl ring and the benzene ring of the dihydroisoquinoline core typically resonate between δ 7.0 and 7.5 ppm.

The aliphatic protons of the dihydroisoquinoline moiety are particularly diagnostic. The two protons at the C4 position (adjacent to the aromatic ring) and the two protons at the C3 position (adjacent to the nitrogen atom) form an ethyl linkage (-CH₂-CH₂-). These are expected to appear as two distinct triplets. The C4 methylene (B1212753) protons, being benzylic, would typically appear further downfield than a standard alkane but upfield from the aromatic signals. The C3 methylene protons, being adjacent to the nitrogen of the imine function, would also exhibit a downfield shift.

Based on data from closely related analogs, the expected chemical shifts and multiplicities are detailed in the table below.

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.1-7.5 | Multiplet (m) | 8H | Ar-H |

| ~ 3.8-4.0 | Triplet (t) | 2H | C3-H₂ |

| ~ 2.9-3.1 | Triplet (t) | 2H | C4-H₂ |

Note: The data presented is an interpretation based on the analysis of structurally similar compounds in the absence of a published spectrum for this compound itself.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment. For this compound, fifteen distinct signals are expected, corresponding to its molecular formula C₁₅H₁₂ClN.

The most downfield signal is attributed to the imine carbon (C1) of the dihydroisoquinoline ring, typically appearing in the δ 165-170 ppm range. The aromatic carbons resonate in the characteristic region of δ 120-140 ppm. The two aliphatic carbons, C3 and C4, are found in the upfield region of the spectrum.

A key aspect of ¹³C NMR analysis is the identification of quaternary carbons—those not bonded to any hydrogen atoms. In this molecule, there are four such carbons: the imine carbon (C1), the two carbons at the fusion of the bicyclic system (C4a and C8a), and the two carbons of the aromatic rings to which other groups are attached (C1' and C2' of the chlorophenyl ring). These carbons are readily identified in a standard broadband-decoupled ¹³C NMR spectrum by their characteristically lower signal intensity due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE). Furthermore, they will be absent in spectra generated using techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135), which only shows signals for CH, CH₂, and CH₃ groups.

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| ~ 166-168 | Quaternary (C) | C1 (Imine) |

| ~ 125-140 | CH and Quaternary (C) | Aromatic Carbons |

| ~ 45-55 | Methylene (CH₂) | C3 |

| ~ 28-35 | Methylene (CH₂) | C4 |

Note: The data presented is an interpretation based on the analysis of structurally similar compounds in the absence of a published spectrum for this compound itself.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining a compound's molecular formula by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

The molecular formula of this compound is C₁₅H₁₂ClN. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ³⁵Cl = 34.968853), the theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated. An experimental HRMS measurement that matches this theoretical value confirms the molecular formula.

Table for HRMS Data

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

The presence of a chlorine atom is further confirmed by the isotopic pattern in the mass spectrum. A characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M) is observed due to the natural abundance of the ³⁷Cl isotope.

X-ray Crystallography for Solid-State Structure Confirmation

While NMR and MS establish the connectivity and formula, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and conformational arrangements.

Although a specific crystal structure for this compound has not been reported, studies on analogous 1-aryl-3,4-dihydroisoquinolines provide significant insight into its expected conformation. mdpi.com Due to significant steric hindrance between the ortho-chloro substituent on the phenyl ring and the hydrogen atom at the C8 position of the dihydroisoquinoline core, the two ring systems are not coplanar. The 2-chlorophenyl ring is expected to be twisted out of the plane of the dihydroisoquinoline system, adopting a dihedral angle that minimizes these steric clashes. The dihydro-pyridine ring of the isoquinoline (B145761) system typically adopts a half-chair conformation.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.

The most diagnostic absorption is the C=N (imine) stretching vibration, which gives rise to a strong band typically in the 1620-1640 cm⁻¹ region. The presence of aromatic rings is confirmed by C=C stretching vibrations between 1450-1600 cm⁻¹ and aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹. The aliphatic C-H bonds of the CH₂ groups result in stretching absorptions just below 3000 cm⁻¹. Finally, the C-Cl stretch from the chlorophenyl group typically appears as a medium to strong band in the fingerprint region, around 750 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (CH₂) |

| ~ 1620-1640 | C=N Stretch | Imine |

| ~ 1450-1600 | C=C Stretch | Aromatic |

| ~ 750 | C-Cl Stretch | Aryl Halide |

Computational and Theoretical Investigations of 1 2 Chlorophenyl 3,4 Dihydroisoquinoline

In Silico Prediction Models and Methodologies (e.g., PASS Online)

In the early stages of drug discovery, in silico prediction models are instrumental in forecasting the biological activity spectrum and pharmacokinetic properties of a compound. These computational tools analyze a molecule's structure to predict its potential interactions with biological targets.

Detailed research findings on a closely related analogue, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, illustrate the application of these methodologies. researchgate.netmdpi.com For this derivative, in silico simulations were conducted to evaluate its potential biological activities and toxicity. researchgate.netmdpi.com Web-based tools and specialized software are commonly employed for these predictions. For instance, the Prediction of Activity Spectra for Substances (PASS) online tool can be used to predict a wide range of biological activities based on the structural formula of a compound. researchgate.net Such programs have been successfully utilized by scientists in the discovery of new pharmaceutical agents across various therapeutic areas. researchgate.net

Beyond biological activity, computational models are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for its development as a potential drug. mdpi.com For the aforementioned analogue, these in silico calculations predicted good oral bioavailability. mdpi.com Key parameters that are typically assessed include:

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Lipinski's Rule of Five: A set of criteria to evaluate if a compound has properties that would make it a likely orally active drug in humans.

Blood-Brain Barrier (BBB) penetration: The ability of a compound to cross the protective barrier of the central nervous system.

Cytochrome P450 (CYP) inhibition: Prediction of potential drug-drug interactions. mdpi.com

The following table summarizes the types of predictions that can be made using in silico models for a compound like 1-(2-chlorophenyl)-3,4-dihydroisoquinoline, based on studies of similar molecules.

| Predicted Property | Significance |

| Biological Activity Spectrum | Identifies potential therapeutic applications and off-target effects. |

| Oral Bioavailability | Assesses the fraction of an administered dose that reaches systemic circulation. |

| ADME Properties | Predicts the pharmacokinetic profile of the compound. |

| Toxicity | Estimates potential adverse effects and safety concerns. |

These in silico predictions serve as a valuable guide for prioritizing compounds for further experimental investigation.

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations provide a deeper understanding of the geometric and electronic properties of this compound at the atomic level. Computational analyses indicate that the electronic distribution in the dihydroisoquinoline core is significantly influenced by the ortho-chlorophenyl group. The chlorine atom, being electronegative, withdraws electron density, which results in a polarization of the molecule.

Density Functional Theory (DFT) is a common computational method used to investigate the electronic properties of molecules. nih.gov These calculations can determine various parameters, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Molecular Electrostatic Potential (MEP): A visualization of the charge distribution on the molecule's surface, which helps in identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is a valuable tool for understanding intermolecular interactions. chemrxiv.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. emerginginvestigators.org

The table below presents a hypothetical summary of electronic properties for this compound that could be obtained from DFT calculations, based on findings for similar compounds.

| Calculated Property | Description |

| Optimized Geometry | Provides the most stable conformation of the molecule. |

| Molecular Electrostatic Potential | Maps the electron density, indicating sites for potential intermolecular interactions. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | An indicator of the molecule's chemical reactivity and stability. |

These computational insights are valuable for rationalizing the compound's chemical behavior and for designing new derivatives with desired properties.

Mechanistic Studies and Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route for this class of compounds is the Bischler-Napieralski reaction. evitachem.com This reaction involves the intramolecular cyclization of a β-arylethylamide under acidic conditions. wikipedia.org

The mechanism of the Bischler-Napieralski reaction has been a subject of theoretical investigation. wikipedia.orgorganic-chemistry.org Computational studies, often using DFT, can model the reaction pathway and identify key intermediates and transition states. Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org The prevailing mechanism is thought to be influenced by the specific reaction conditions. wikipedia.org

A computational study on the Bischler-Napieralski reaction for the synthesis of a 1-phenyl-3,4-dihydro-β-carboline, a related heterocyclic system, has provided insights into the energetics of the reaction. acs.org Such studies typically involve:

Geometry optimization of reactants, intermediates, transition states, and products.

Calculation of the reaction energy profile.

Identification of the rate-determining step.

The following table outlines the key aspects of a computational study on a reaction mechanism like the Bischler-Napieralski synthesis of this compound.

| Aspect of Study | Information Gained |

| Reactant and Product Geometries | Provides the starting and ending points of the reaction coordinate. |

| Transition State Structures | Identifies the highest energy point along the reaction pathway, which determines the reaction rate. |

| Intermediate Structures | Reveals the species formed during the course of the reaction. |

| Reaction Energy Profile | Maps the energy changes throughout the reaction, indicating its feasibility and spontaneity. |

Through these computational investigations, a detailed understanding of the reaction mechanism at a molecular level can be achieved, which is valuable for optimizing reaction conditions and improving the synthesis of this compound and its derivatives.

Role and Significance of 1 2 Chlorophenyl 3,4 Dihydroisoquinoline in Academic Chemical Research

As a Synthetic Intermediate for the Construction of More Complex Molecular Architectures

One of the most significant roles of 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline in chemical research is its function as a versatile synthetic intermediate. The inherent reactivity of its dihydroisoquinoline core, particularly the imine (C=N) bond, allows for straightforward elaboration into more complex and often biologically relevant molecular structures.

A primary transformation is the reduction of the dihydroisoquinoline ring to yield the corresponding 1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline. evitachem.comnih.gov This reduction converts the planar imine functionality into a chiral center at the C1 position, opening the door to a vast array of stereochemically rich molecules. nih.gov Tetrahydroisoquinolines (THIQs) are a core structural unit in a multitude of natural products and pharmacologically active compounds, making this transformation particularly valuable. nih.govnih.gov The reduction can be achieved using various reagents, including sodium borohydride (B1222165) or through catalytic hydrogenation. nih.gov

Furthermore, the development of asymmetric reduction methods, such as catalytic asymmetric transfer hydrogenation, allows for the enantioselective synthesis of specific stereoisomers of the resulting tetrahydroisoquinoline. organic-chemistry.org Access to enantiopure THIQs is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

Beyond reduction, the scaffold can be further functionalized. The presence of the aromatic rings allows for electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups to modulate the molecule's properties. evitachem.com The resulting tetrahydroisoquinoline can also undergo N-alkylation or N-arylation to introduce diversity at the nitrogen atom, further expanding the range of accessible molecular architectures.

| Transformation | Description | Significance |

|---|---|---|

| Reduction to Tetrahydroisoquinoline | The C=N double bond is reduced to a C-N single bond, typically using hydride reagents or catalytic hydrogenation. nih.gov | Creates a chiral center at C1 and provides access to the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, a core component of many natural products and pharmaceuticals. nih.govnih.gov |

| Asymmetric Reduction | Enantioselective reduction of the imine using chiral catalysts (e.g., Arene/Ru/TsDPEN complexes) to produce specific enantiomers of the tetrahydroisoquinoline product. organic-chemistry.org | Allows for the synthesis of enantiopure compounds, which is critical for studying and optimizing biological activity. |

| Electrophilic Aromatic Substitution | Introduction of functional groups onto the benzene (B151609) rings of the isoquinoline (B145761) or the chlorophenyl substituent. evitachem.com | Enables fine-tuning of electronic and steric properties of the molecule for structure-activity relationship studies. |

Contributions to Methodological Advancements in Heterocyclic Synthesis

The synthesis of 1-aryl-3,4-dihydroisoquinolines, including this compound, serves as a benchmark for assessing and refining synthetic methods in heterocyclic chemistry. The construction of this scaffold has been a focal point for the development of both classical and modern synthetic strategies.

The most traditional and widely used method for synthesizing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. nih.govmdpi.com This reaction involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide. nih.gov Research involving the synthesis of analogs of this compound has utilized this reaction, demonstrating its robustness. mdpi.commdpi.com Methodological advancements have focused on improving the efficiency and conditions of this classic transformation. For instance, a modified Bischler-Napieralski-type synthesis has been developed using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to promote the tandem annulation of phenylethanols and nitriles under milder conditions. nih.govorganic-chemistry.org

In addition to refining classical methods, modern catalytic approaches have been developed for the synthesis of this scaffold. An efficient palladium-catalyzed desulfurative carbon-carbon cross-coupling protocol, known as the Liebeskind–Srogl reaction, has been successfully applied to construct 1-aryl-3,4-dihydroisoquinoline derivatives under neutral conditions. researchgate.net Such metal-catalyzed reactions represent a significant advancement, often providing higher yields and broader substrate scope compared to traditional methods. The development of these novel synthetic routes showcases the ongoing effort to build heterocyclic frameworks with greater efficiency and precision.

| Synthetic Method | Description | Advancement |

|---|---|---|

| Bischler-Napieralski Reaction | Intramolecular cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like POCl₃. nih.gov | A foundational method for this scaffold; variations include microwave-assisted protocols for rapid library synthesis. organic-chemistry.orgorganic-chemistry.org |

| Tf₂O-Promoted Annulation | A Bischler-Napieralski-type reaction using trifluoromethanesulfonic anhydride (Tf₂O) to react phenylethanols with nitriles. nih.gov | Functions via a stable phenonium ion intermediate, offering a different mechanistic pathway. nih.gov |

| Liebeskind–Srogl Reaction | A palladium-catalyzed cross-coupling reaction to form the C1-aryl bond under neutral conditions. researchgate.net | Represents a modern, metal-catalyzed approach that avoids the harsh acidic conditions of classical methods. |

Development of Diverse Chemical Libraries Based on the Dihydroisoquinoline Scaffold

In modern drug discovery, the synthesis of chemical libraries containing a common structural core, or scaffold, is a powerful strategy for identifying new bioactive molecules. The dihydroisoquinoline framework is considered a "privileged scaffold" because it is frequently found in compounds with a wide range of biological activities. researchgate.netnih.gov Consequently, this compound is an excellent starting point for the generation of diverse chemical libraries aimed at high-throughput screening.

The utility of this scaffold in library synthesis is enhanced by the development of efficient multicomponent reactions. For example, a Lewis acid and organocatalyst co-catalyzed reaction between 2-(1-alkynyl)benzaldehydes, amines, and ketones has been used for the solution-phase parallel synthesis of a 105-member library of 1,2-dihydroisoquinolines. nih.gov This approach allows for the rapid generation of a large number of distinct analogs by simply varying the starting components.

Furthermore, the 2-chlorophenyl substituent on the this compound scaffold is not merely a passive structural element; it serves as a functional handle for further diversification. The presence of a halogen atom on the aromatic ring enables a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. nih.gov These reactions can be used to introduce a wide range of new aryl, heteroaryl, or alkyl groups at the position of the chlorine atom, exponentially increasing the structural diversity of the chemical library from a single halogenated precursor. This strategic derivatization is a key tool for exploring the structure-activity relationships (SAR) of new compound series.

| Strategy | Description | Example Application |

|---|---|---|

| Multicomponent Reactions | A "one-pot" reaction combining three or more starting materials to rapidly build molecular complexity. | Synthesis of a 105-member library of 1,2-dihydroisoquinolines from 2-(1-alkynyl)benzaldehydes, amines, and ketones. nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate classical reactions like the Bischler-Napieralski or Pictet-Spengler. organic-chemistry.org | Rapid production of substituted isoquinoline libraries for screening. organic-chemistry.orgorganic-chemistry.org |

| Cross-Coupling Reactions | Using the chloro-substituent as a reactive handle for Pd-catalyzed reactions to introduce new fragments. | Further diversification of halogenated library members via Suzuki-Miyaura or Sonogashira couplings. nih.gov |

Q & A

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline, and how do reaction conditions influence yield?

The Bischler–Napieralski reaction is a primary method for synthesizing this compound derivatives. Key steps include cyclodehydration of an amide precursor (e.g., 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide) using phosphorus oxychloride (POCl₃) or other Lewis acids under reflux conditions . Alternative one-pot methods, such as solvent-free aza-Friedel-Crafts reactions, have been reported for analogous dihydroisoquinolines, offering reduced reaction times and improved atom economy . Variables like catalyst choice (e.g., PdCl₂(PPh₃)₂ for cross-coupling), temperature, and solvent polarity critically impact yield and purity. For example, POCl₃-mediated reactions typically achieve ~60–75% yields, while optimized one-pot methods may reach higher efficiencies .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, the 2-chlorophenyl group shows distinct aromatic proton splitting patterns (δ 7.2–7.5 ppm), while dihydroisoquinoline protons resonate near δ 2.8–4.2 ppm .

- X-ray Crystallography : Single-crystal X-ray analysis provides unambiguous structural confirmation, with key parameters like bond lengths (e.g., C–N = ~1.34 Å) and torsion angles resolving stereochemical ambiguities .

- In Silico Modeling : DFT calculations and molecular docking predict electronic properties (e.g., HOMO-LUMO gaps) and potential bioactivity, guiding synthesis priorities .

Q. What safety precautions are required when handling this compound in laboratory settings?

The compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Researchers must:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Implement spill containment protocols due to potential soil mobility and unknown ecotoxicity .

- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in dihydroisoquinoline synthesis?

Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

- Catalyst Screening : Chiral phosphoric acids (e.g., TRIP) enhance enantioselectivity in phosphinylation reactions, achieving >90% ee in related dihydroisoquinolines .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction times .

- Additive Use : Molecular sieves or scavengers (e.g., triethylamine) can trap byproducts like HCl, driving reactions to completion .

Q. What methodologies enable stereoselective synthesis of this compound derivatives?

Enantioselective catalysis is critical for accessing chiral dihydroisoquinolines. For example:

- Asymmetric Phosphinylation : Chiral phosphoric acids catalyze phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides, achieving high enantiomeric excess (up to 93% ee) .

- Dynamic Kinetic Resolution : Palladium complexes with chiral ligands (e.g., BINAP) can resolve racemic mixtures during cross-coupling steps .

Q. How can computational models predict the biological activity of this compound?

- Molecular Docking : Simulations against targets like serotonin receptors (5-HT₂A) or ion channels identify potential binding modes and affinity scores .

- ADMET Profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier penetration), while ProTox-II estimates toxicity endpoints (e.g., LD₅₀) .

Q. How should researchers address contradictory data in toxicity profiles of dihydroisoquinoline derivatives?

Limited ecotoxicological data (e.g., LC₅₀ for aquatic organisms) require:

Q. What strategies are recommended for exploring the biological activity of this compound?

- Targeted Screening : Prioritize assays based on in silico predictions (e.g., contractile activity in smooth muscle models) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy groups at C6/C7) to assess impacts on antimicrobial or antitumor activity, as seen in related tetrahydroisoquinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.